molecular formula C18H12F3N3 B5330952 2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile

2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile

Cat. No. B5330952
M. Wt: 327.3 g/mol
InChI Key: UANKXMQDLLPZJO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research in the field of medicine and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile is not yet fully understood. However, it is believed to act through the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various applications. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile. These include further investigation into its mechanism of action, the development of new drugs and therapies based on this compound, and the exploration of its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile is typically achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(trifluoromethyl)phenylacetonitrile to form the desired product.

Scientific Research Applications

2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3/c1-24-16-9-5-4-8-15(16)23-17(24)13(11-22)10-12-6-2-3-7-14(12)18(19,20)21/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKXMQDLLPZJO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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